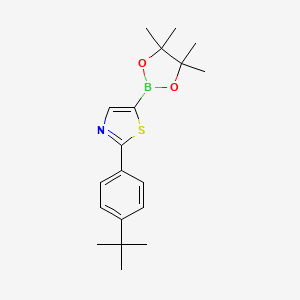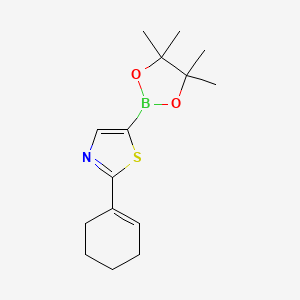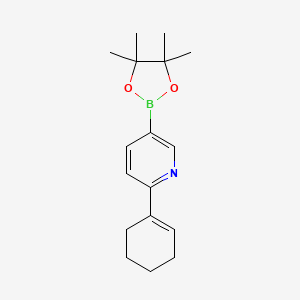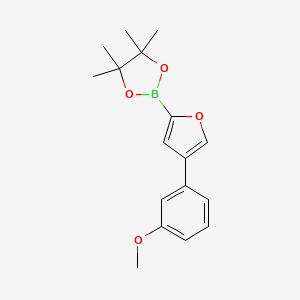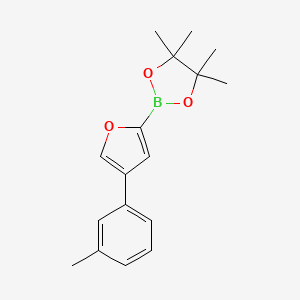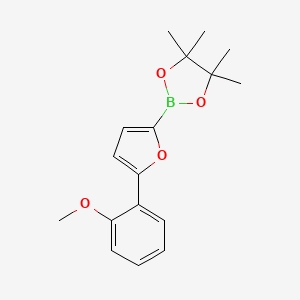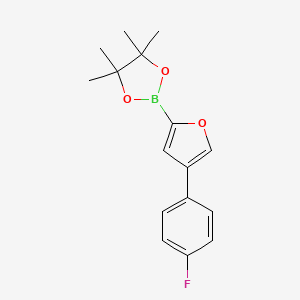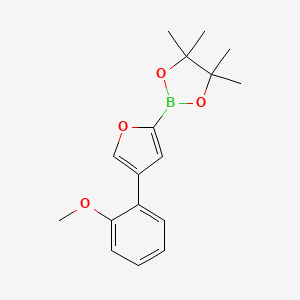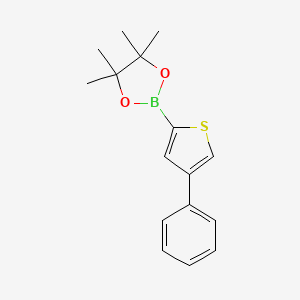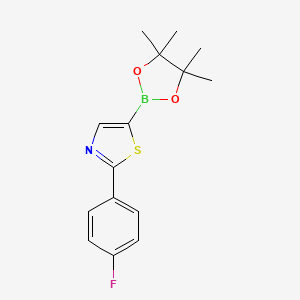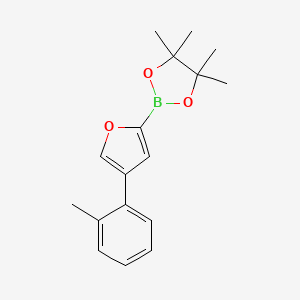
4-(2-Tolyl)furan-2-boronic acid pinacol ester
Vue d'ensemble
Description
4-(2-Tolyl)furan-2-boronic acid pinacol ester, also known as 4-TFPBAP, is a boronic acid pinacol ester that is used in a variety of scientific research applications. It is a versatile and easy to use compound that can be used in organic synthesis and as a reagent in various reactions. This compound is used in various applications, including the synthesis of various compounds, the study of the mechanism of action of compounds, and the biochemical and physiological effects of compounds.
Applications De Recherche Scientifique
4-(2-Tolyl)furan-2-boronic acid pinacol ester is commonly used in organic synthesis and as a reagent in various reactions. It can be used in the synthesis of a variety of compounds, such as polymers, pharmaceuticals, and materials. It is also used in the study of the mechanism of action of compounds, as well as the biochemical and physiological effects of compounds. In addition, it has been used in the synthesis of a variety of compounds for medicinal and industrial uses.
Mécanisme D'action
4-(2-Tolyl)furan-2-boronic acid pinacol ester is a boronic acid pinacol ester that acts as an acid-catalyzed nucleophilic substitution (SN2) reagent. The reaction proceeds by the formation of a boron-oxygen bond between the boronic acid and the nucleophile, followed by the release of the leaving group. This reaction is reversible, and the product can be isolated by precipitation or by column chromatography.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been used in the study of the mechanism of action of compounds, as well as the biochemical and physiological effects of compounds. It has also been used in the synthesis of a variety of compounds for medicinal and industrial uses. In addition, it has been used in the synthesis of polymers, pharmaceuticals, and materials.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-(2-Tolyl)furan-2-boronic acid pinacol ester in lab experiments has a number of advantages and limitations. One of the advantages is that it is a versatile and easy to use compound. It can be used in a variety of organic synthesis and as a reagent in various reactions. Additionally, it is relatively inexpensive and easy to obtain. However, it is important to note that the reaction is reversible and can be difficult to control, and the product can be difficult to isolate.
Orientations Futures
There are a number of potential future directions for the use of 4-(2-Tolyl)furan-2-boronic acid pinacol ester. It could be used in the synthesis of more complex compounds, such as peptides and proteins. Additionally, it could be used in the synthesis of materials for use in biomedical applications, such as drug delivery systems. Furthermore, it could be used in the study of the mechanism of action of compounds, as well as the biochemical and physiological effects of compounds. Finally, it could be used in the synthesis of a variety of compounds for medicinal and industrial uses.
Méthodes De Synthèse
4-(2-Tolyl)furan-2-boronic acid pinacol ester can be synthesized from the reaction of 4-toluene sulfonyl chloride and 2-boronic acid pinacol ester in anhydrous dimethylformamide (DMF). The reaction is typically conducted at room temperature with a catalytic amount of a base such as pyridine or triethylamine. The reaction is complete when the starting materials have been completely consumed. The product can then be isolated by precipitation with ethyl acetate or by column chromatography.
Propriétés
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-(2-methylphenyl)furan-2-yl]-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BO3/c1-12-8-6-7-9-14(12)13-10-15(19-11-13)18-20-16(2,3)17(4,5)21-18/h6-11H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMQMHUKEEHBQIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CO2)C3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201144996 | |
| Record name | 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-(2-methylphenyl)-2-furanyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201144996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2096331-39-2 | |
| Record name | 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-(2-methylphenyl)-2-furanyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096331-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-(2-methylphenyl)-2-furanyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201144996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





